molecular formula C8H10S B1580733 (2-Methylphenyl)methanethiol CAS No. 7341-24-4

(2-Methylphenyl)methanethiol

Cat. No. B1580733
CAS RN: 7341-24-4
M. Wt: 138.23 g/mol
InChI Key: PJUDFYDAJBQPEA-UHFFFAOYSA-N
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Description

(2-Methylphenyl)methanethiol (MPMT) is an organosulfur compound that can be used for a variety of laboratory experiments and applications. It is a colorless liquid with a strong sulfur-like odor, and is also known as 2-methylthioanisole or 2-methylthio-m-anisole. MPMT is a volatile compound and is used in a wide range of scientific research applications. It has been used in studies related to biochemistry, physiology, and pharmacology, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Cancer Diagnosis

  • Scientific Field : Oncology
  • Application Summary : Methanethiol is a volatile sulfur compound (VSC) produced by gut bacteria from dietary methionine or endogenous enzymatic and non-enzymatic reactions in cancer cells. It contributes to the characteristic odor of cancer and may serve as a biomarker for non-invasive diagnosis .
  • Methods of Application : The exudation of excess methanethiol and its methylated volatile metabolites by cancer patients may contribute to the “scent of cancer”. Thus, it is discussed as a potential biomarker for non-invasive early cancer detection .

Cancer Diagnosis

  • Scientific Field : Oncology
  • Application Summary : Methanethiol is a volatile sulfur compound (VSC) produced by gut bacteria from dietary methionine or endogenous enzymatic and non-enzymatic reactions in cancer cells. It contributes to the characteristic odor of cancer and may serve as a biomarker for non-invasive diagnosis .
  • Methods of Application : The exudation of excess methanethiol and its methylated volatile metabolites by cancer patients may contribute to the “scent of cancer”. Thus, it is discussed as a potential biomarker for non-invasive early cancer detection .
  • Results or Outcomes : Methanethiol has been proposed as a promising biomarker for non-invasive cancer diagnosis .

Methanotrophy

  • Scientific Field : Microbiology
  • Application Summary : Methanotrophs aerobically oxidize methane to carbon dioxide to make a living and are known to degrade various other short chain carbon compounds as well. Volatile organic sulfur compounds such as methanethiol (CH 3 SH) are important intermediates in the sulfur cycle .
  • Methods of Application : The enzyme methanethiol oxidase catalyzes the oxidation of methanethiol. The presence of a homologous gene in verrucomicrobial methanotrophs prompted researchers to examine how methanotrophs cope with methanethiol .
  • Results or Outcomes : The verrucomicrobial methanotroph Methylacidiphilum fumariolicum SolV consumes methanethiol and produces H 2 S, which is concurrently oxidized. Consumption of methanethiol is required since methanethiol inhibits methane oxidation .

properties

IUPAC Name

(2-methylphenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-7-4-2-3-5-8(7)6-9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUDFYDAJBQPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60302072
Record name (2-methylphenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylphenyl)methanethiol

CAS RN

7341-24-4
Record name 2-Methylbenzenemethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7341-24-4
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Record name NSC 148323
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Record name 7341-24-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148323
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Record name (2-methylphenyl)methanethiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methylphenyl)methanethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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